![molecular formula C22H18N4O2S B2837031 3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797557-90-4](/img/structure/B2837031.png)
3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
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Overview
Description
The compound “3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups including a methoxy group, a pyridinylamino group, a thiazolyl group, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, could have significant implications for the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methoxy group might be susceptible to demethylation reactions, while the amine group in the pyridinylamino moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could enhance its solubility in polar solvents .Scientific Research Applications
Organic Synthesis Intermediate
This compound can serve as an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Density Functional Theory (DFT) Studies
The compound can be used for DFT studies to clarify certain physical and chemical properties . The molecular electrostatic potential and frontier molecular orbitals of the compound can be studied using DFT .
Anti-tubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are similar to the compound , have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Treatment of Hyperglycemia and Related Disorders
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anticancer Activity
The compound could potentially be evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) .
Drug Delivery Systems
Borate linkages, which are present in the compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-19-6-2-4-16(12-19)21(27)24-17-9-7-15(8-10-17)20-14-29-22(26-20)25-18-5-3-11-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMRQXJMBAZQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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